12-epi-LTB4

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CBBLYLIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017288 | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83709-73-3 | |

| Record name | 12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83709-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-epi-Leukotriene B4: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12-epi-leukotriene B4 (12-epi-LTB4), an epimer of the potent pro-inflammatory mediator leukotriene B4 (LTB4). This document details its chemical structure, physicochemical properties, and biological activities, with a focus on its comparative analysis with LTB4. Furthermore, it outlines detailed experimental protocols for its study and visualizes key biological pathways and experimental workflows.

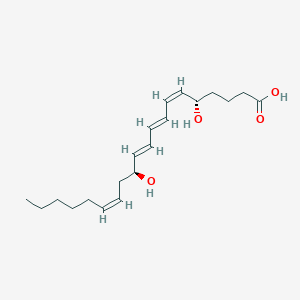

Chemical Identity and Structure

This compound, systematically named (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid, is a stereoisomer of LTB4. The key structural difference lies in the stereochemistry at the C-12 position, where the hydroxyl group is in the S configuration, in contrast to the R configuration in LTB4.[1] This seemingly minor alteration in its three-dimensional structure has profound implications for its biological activity.

Table 1: Chemical Identifiers and Descriptors for this compound

| Identifier | Value |

| IUPAC Name | (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid[1] |

| CAS Number | 83709-73-3[1] |

| Molecular Formula | C₂₀H₃₂O₄[1] |

| Canonical SMILES | CCCCC/C=C\C--INVALID-LINK--O)O">C@@HO |

| InChI Key | VNYSSYRCGWBHLG-CBBLYLIKSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and behavior in biological systems. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 336.5 g/mol |

| Exact Mass | 336.23005950 Da |

| XLogP3 | 4.1 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 14 |

| Topological Polar Surface Area | 77.8 Ų |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml |

Biological Formation and Activity

This compound is not a major product of the enzymatic cascade that produces LTB4 from arachidonic acid. The enzymatic hydrolysis of LTA4 by LTA4 hydrolase is stereospecific, yielding the 12(R)-hydroxyl configuration of LTB4. In contrast, non-enzymatic hydrolysis of LTA4 can lead to a mixture of C-12 epimers, although it predominantly forms trans isomers at C-6. Therefore, this compound is often considered an "unnatural" epimer and is not expected to be found in significant amounts in biological systems under normal physiological conditions.

The biological activity of this compound is significantly attenuated compared to its R-epimer, LTB4. It is a weak agonist at the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2). This reduced activity is reflected in its diminished ability to induce downstream signaling events such as calcium mobilization and chemotaxis in inflammatory cells like neutrophils.

Table 3: Comparative Biological Activity of this compound and LTB4

| Biological Endpoint | This compound | LTB4 | Reference |

| BLT1 Receptor Binding (IC₅₀) | 7.5 µM (human neutrophils) | Significantly higher affinity | |

| BLT2 Receptor Binding (Ki) | 4.7 µM (guinea pig lung membranes) | Significantly higher affinity | |

| Receptor Activation (BLT1 & BLT2) | Requires ~10 µM for full activation | Potent agonist at nanomolar concentrations | |

| Chemotactic Potency (Neutrophils) | Weakly chemotactic | Potent chemoattractant |

Signaling Pathways

The biological effects of LTB4 and, by extension, the weaker effects of this compound, are mediated through the G protein-coupled receptors BLT1 and BLT2. Activation of these receptors initiates a signaling cascade that leads to various cellular responses, primarily related to inflammation.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is a multi-step process requiring precise stereochemical control. While a detailed, publicly available protocol is scarce, the general strategy involves the convergent synthesis of key building blocks followed by their coupling and final modifications. The stereocenter at C-12 is a critical point of control.

Representative Synthetic Strategy:

-

Synthesis of the C1-C7 Fragment: This fragment typically contains the carboxylic acid moiety and the (Z)-double bond at C-6. Stereoselective reduction methods are employed to establish the correct geometry.

-

Synthesis of the C8-C20 Fragment: This fragment contains the (E,E,Z)-triene system and the chiral hydroxyl group at C-12. The (S)-stereochemistry at C-12 can be introduced using chiral pool starting materials or asymmetric synthesis techniques.

-

Fragment Coupling: The two fragments are coupled, often via a Wittig-type reaction or other carbon-carbon bond-forming reactions, to construct the full 20-carbon backbone.

-

Deprotection and Purification: Final deprotection steps are carried out to reveal the free hydroxyl and carboxyl groups. The final product is purified using high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound

Isolation of this compound from biological matrices, if present, or purification from a synthetic mixture involves lipid extraction followed by chromatographic separation.

Protocol Outline:

-

Lipid Extraction: Biological samples (e.g., cell culture supernatants, tissue homogenates) are subjected to liquid-liquid extraction using a solvent system such as the Bligh-Dyer method to isolate the total lipid fraction.

-

Solid-Phase Extraction (SPE): The lipid extract is further purified and fractionated using SPE cartridges (e.g., C18) to enrich for eicosanoids.

-

High-Performance Liquid Chromatography (HPLC): The eicosanoid-enriched fraction is subjected to reversed-phase HPLC (RP-HPLC) for the separation of different leukotriene isomers. A C18 column is typically used with a mobile phase gradient of acetonitrile in water with a small percentage of a modifying acid (e.g., acetic acid or trifluoroacetic acid). The elution of this compound is monitored by UV absorbance, typically around 270 nm. The retention time will be distinct from that of LTB4 and other isomers.

-

Structure Verification: The purified compound's identity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to induce the directed migration of neutrophils.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

References

The Biosynthesis of 12-epi-Leukotriene B4 in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 12-epi-leukotriene B4 (12-epi-LTB4) in neutrophils. It details the enzymatic and non-enzymatic pathways involved, presents quantitative data on the production of LTB4 isomers, and offers comprehensive experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.

Introduction: The 5-Lipoxygenase Pathway and the Formation of LTB4 Isomers

Neutrophils, as key players in the innate immune response, rapidly release a variety of potent inflammatory mediators upon activation. Among these are the leukotrienes, a class of eicosanoids derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The dihydroxy leukotriene, leukotriene B4 (LTB4), is a powerful chemoattractant for neutrophils and other leukocytes, playing a crucial role in amplifying inflammatory responses.

The biosynthesis of LTB4 is a well-defined enzymatic cascade. However, the unstable intermediate in this pathway, leukotriene A4 (LTA4), can also undergo non-enzymatic hydrolysis, leading to the formation of several stereoisomers of LTB4, including this compound. Understanding the distinct routes of formation and the relative production of these isomers is critical for accurately interpreting experimental data and for the development of targeted anti-inflammatory therapies.

Biosynthetic Pathways of LTB4 and its Isomers in Neutrophils

The formation of LTB4 and its isomers in neutrophils originates from the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by the sequential action of 5-LOX and LTA4 hydrolase.

Enzymatic Formation of Leukotriene B4

The enzymatic synthesis of LTB4 is a stereospecific process:

-

5-Lipoxygenase (5-LOX) Activation: Upon cellular stimulation, 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), translocates to the nuclear membrane.

-

Formation of LTA4: 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).

-

Stereospecific Hydrolysis by LTA4 Hydrolase: The enzyme LTA4 hydrolase catalyzes the stereospecific addition of water to LTA4, yielding 5(S),12(R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid, which is the biologically active LTB4.

Non-Enzymatic Formation of 12-epi-Leukotriene B4 and Other Isomers

In an aqueous environment, the unstable LTA4 epoxide can undergo spontaneous, non-enzymatic hydrolysis. This process is not stereospecific and results in a mixture of dihydroxy products, including:

-

12-epi-Leukotriene B4 (this compound): 5(S),12(S)-dihydroxy-eicosatetraenoic acid.

-

6-trans-Leukotriene B4 and 6-trans-12-epi-Leukotriene B4: These are additional isomers formed through non-enzymatic hydrolysis.

The formation of these non-enzymatic products is a competing pathway to the enzymatic production of LTB4.

The Role of 12-Lipoxygenase (12-LOX)

While neutrophils do express 12/15-lipoxygenase, its primary role in this context is the conversion of arachidonic acid to 12-hydroxyeicosatetraenoic acid (12-HETE). There is no direct evidence to suggest that a neutrophil 12-LOX enzymatically converts LTA4 to this compound. However, in a process known as transcellular biosynthesis, LTA4 released from neutrophils can be taken up by platelets, which contain a distinct 12-LOX. This platelet enzyme can then metabolize LTA4 into lipoxins, a different class of lipid mediators with anti-inflammatory properties.

Data Presentation: Quantitative Analysis of LTB4 and its Isomers

The relative amounts of LTB4 and its non-enzymatic isomers produced by stimulated neutrophils can vary depending on the stimulus and experimental conditions. The following table summarizes representative quantitative data.

| Analyte | Relative Abundance/Concentration | Cell Type/Stimulus | Reference |

| Leukotriene B4 (LTB4) | Major enzymatic product | Human Neutrophils / Calcium Ionophore A23187 | [1][2] |

| 12-epi-Leukotriene B4 | Minor product, formed non-enzymatically | Human Neutrophils / Calcium Ionophore A23187 | [1] |

| 6-trans-LTB4 & 12-epi-6-trans-LTB4 | Detected as non-enzymatic products | Human Neutrophils / Calcium Ionophore A23187 | [1] |

| LTB4 Production (Asthmatics vs. Healthy) | Significantly higher in asthmatic patients | Human Neutrophils / Calcium Ionophore A23187 | [2] |

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound biosynthesis in neutrophils.

Isolation of Human Neutrophils

Materials:

-

Anticoagulated (e.g., with heparin or EDTA) whole human blood

-

Dextran solution (e.g., 3% in saline)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Mix whole blood with an equal volume of dextran solution and allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Carefully layer the leukocyte-rich upper phase onto Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers, leaving the neutrophil-erythrocyte pellet.

-

Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.

-

Lyse contaminating red blood cells by hypotonic shock using Red Blood Cell Lysis Buffer, followed by restoration of isotonicity with a hypertonic saline solution.

-

Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

-

Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and determine cell concentration and viability (e.g., by trypan blue exclusion).

Neutrophil Stimulation for Leukotriene Production

Materials:

-

Isolated neutrophils (resuspended in HBSS with Ca²⁺/Mg²⁺)

-

Calcium Ionophore A23187 (stock solution in DMSO)

-

Arachidonic acid (optional, stock solution in ethanol)

-

Ice-cold methanol

Procedure:

-

Pre-warm the neutrophil suspension (e.g., 1-5 x 10⁶ cells/mL) to 37°C for 5-10 minutes.

-

(Optional) Add exogenous arachidonic acid to the cell suspension.

-

Initiate the stimulation by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.

-

Incubate for 5-15 minutes at 37°C.

-

Terminate the reaction by adding two volumes of ice-cold methanol.

-

Centrifuge at high speed to pellet the precipitated protein and cellular debris.

-

Collect the supernatant for lipid extraction.

Lipid Extraction

Method 1: Solid-Phase Extraction (SPE)

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water

-

Nitrogen gas stream

Procedure:

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the methanol-quenched supernatant from the stimulation step onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lipids with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

Method 2: Liquid-Liquid Extraction (LLE)

Materials:

-

Methyl tertiary-butyl ether (MTBE)

-

Acidified water (e.g., with formic acid)

-

Nitrogen gas stream

Procedure:

-

Acidify the methanol-quenched supernatant to pH 3-4 with formic acid.

-

Add an equal volume of MTBE and vortex vigorously.

-

Centrifuge to separate the phases.

-

Collect the upper organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with MTBE.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

UPLC-MS/MS Analysis for LTB4 and Isomers

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from, for example, 30% B to 95% B over 10-15 minutes to resolve the isomers.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

LTB4, this compound, and other isomers: Precursor ion (m/z) 335.2 -> Product ion (m/z) 195.1

-

Internal Standard (e.g., LTB4-d4): Precursor ion (m/z) 339.2 -> Product ion (m/z) 197.1

-

Data Analysis:

-

Identify and quantify LTB4 and its isomers based on their retention times and specific MRM transitions compared to authentic standards.

Mandatory Visualizations

Caption: Biosynthetic pathway of LTB4 and its isomers in neutrophils.

Caption: Experimental workflow for leukotriene analysis in neutrophils.

Conclusion

The biosynthesis of 12-epi-leukotriene B4 in neutrophils is primarily a consequence of the non-enzymatic hydrolysis of the unstable intermediate, LTA4. This pathway competes with the stereospecific enzymatic conversion of LTA4 to the potent pro-inflammatory mediator LTB4 by LTA4 hydrolase. A thorough understanding of these parallel pathways, coupled with robust experimental protocols for the specific quantification of each isomer, is essential for advancing our knowledge of inflammatory processes and for the development of novel therapeutic interventions targeting the 5-lipoxygenase cascade. The methodologies and data presented in this guide provide a solid foundation for researchers to pursue these goals.

References

The Stereochemical Challenge: A Technical Guide to the Synthesis of 12-epi-Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic synthesis of 12-epi-Leukotriene B4 (12-epi-LTB4), a stereoisomer of the potent inflammatory mediator Leukotriene B4 (LTB4). While LTB4 has been the subject of extensive research due to its role in inflammatory responses, this compound, its 12(S) epimer, is significantly less biologically active and its targeted synthesis presents considerable stereochemical challenges. This document will delve into the established synthesis pathways of LTB4 to contextualize the formation of this compound, summarize its limited biological activity, and provide a theoretical framework for its synthesis in the absence of specific published protocols.

Introduction to this compound

Leukotriene B4 (5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid) is a powerful chemoattractant for leukocytes and a key mediator in a variety of inflammatory diseases.[1] Its biological activity is highly dependent on its specific stereochemistry. This compound is the (5S, 12S)-dihydroxy isomer of LTB4.[2] This seemingly minor change in the orientation of the hydroxyl group at the C-12 position dramatically reduces its biological potency.[3] Understanding the synthesis of these molecules is crucial for the development of anti-inflammatory therapeutics that target the LTB4 pathway.

Enzymatic Synthesis Pathways

In biological systems, the synthesis of LTB4 is a highly regulated and stereospecific process, which explains the low natural abundance of this compound. The enzymatic pathway does not favor the formation of the 12(S) configuration found in this compound.

The Canonical 5-Lipoxygenase Pathway to LTB4

The biosynthesis of LTB4 begins with the liberation of arachidonic acid from the cell membrane. The key enzymes involved are 5-lipoxygenase (5-LOX) and LTA4 hydrolase (LTA4H).

Experimental Protocol: General Enzymatic Synthesis of LTB4

A common in vitro method to study LTB4 synthesis involves the following steps:

-

Cell Stimulation: A suspension of human polymorphonuclear leukocytes (PMNs) is prepared.

-

Incubation: The cells are incubated with arachidonic acid and a calcium ionophore, such as A23187, to stimulate the 5-LOX pathway.[4][5]

-

Extraction: The reaction is quenched, and the lipids are extracted using a suitable organic solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Purification and Analysis: The extracted lipids are then purified and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the different leukotriene isomers.

This enzymatic process is highly stereospecific, yielding primarily LTB4 with the 12(R) configuration. The formation of this compound via this pathway is not significant.

The Role of 12-Lipoxygenase (12-LOX)

While the 5-LOX pathway dominates LTB4 synthesis, another class of enzymes, the 12-lipoxygenases (12-LOX), specifically introduces oxygen at the C-12 position of arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). Critically, this pathway predominantly produces the 12(S) stereoisomer, 12(S)-HETE. This suggests a hypothetical enzymatic route for the synthesis of this compound could involve the sequential action of 5-LOX and 12-LOX, though this is not a well-documented pathway for this compound production.

Figure 1. Enzymatic pathways of LTB4 and potential formation of this compound.

Non-Enzymatic Synthesis of LTB4 Isomers

Non-enzymatic synthesis, typically referring to the chemical hydrolysis of LTA4, lacks the stereocontrol of enzymatic reactions and results in a mixture of isomers.

Hydrolysis of LTA4

The non-enzymatic hydrolysis of LTA4 in an aqueous environment is not a direct route to significant yields of this compound. This process primarily yields a mixture of isomers, including 6-trans-LTB4 and 12-epi-6-trans-LTB4. The formation of this compound is not a major outcome of this reaction.

Experimental Protocol: General Non-Enzymatic Hydrolysis of LTA4

-

Preparation of LTA4: Leukotriene A4 methyl ester is saponified to generate LTA4.

-

Hydrolysis: The LTA4 is subjected to hydrolysis in an aqueous buffer.

-

Extraction and Analysis: The resulting mixture of dihydroxy products is extracted and analyzed by RP-HPLC to identify the various isomers formed.

Due to the lack of enzymatic control, this method is not suitable for the specific production of this compound.

Quantitative Data and Biological Activity

Direct comparisons of yields for the targeted synthesis of this compound are not available in the literature. However, data on its biological activity in comparison to LTB4 is documented.

| Compound | Receptor Binding Affinity (Ki) | Biological Effect |

| Leukotriene B4 (LTB4) | High affinity for BLT1 and BLT2 receptors | Potent chemoattractant and activator of leukocytes |

| 12-epi-Leukotriene B4 | Significantly reduced activity for the LTB4 receptor on human neutrophils (IC50 of 7.5 mM) and on guinea pig lung membranes (Ki of 4.7 mM) | Weak agonist at both the recombinant human BLT1 and BLT2 receptors, requiring approximately 10 mM for full activation |

| 6-trans-LTB4 & 12-epi-6-trans-LTB4 | 3-10 fold lower affinity for LTB4 receptors compared to LTB4 | Weakly chemotactic for PMNLs |

Signaling Pathways

LTB4 exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2. Activation of these receptors initiates a signaling cascade involving G-proteins, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses like chemotaxis, degranulation, and production of inflammatory mediators. Given that this compound is a weak agonist at these receptors, it is presumed to activate the same signaling pathways, albeit with significantly lower efficacy.

Figure 2. LTB4 and this compound signaling through BLT receptors.

Conclusion

The synthesis of this compound is not a favored outcome of the well-characterized enzymatic or non-enzymatic pathways that produce LTB4 and its other isomers. The stereospecificity of LTA4 hydrolase in the enzymatic route precludes the formation of the 12(S) isomer, while non-enzymatic hydrolysis yields a complex mixture of other isomers. The low biological activity of this compound has likely contributed to the lack of dedicated research into its targeted synthesis. Future efforts to produce this isomer would likely require sophisticated chemical synthesis strategies to control the stereochemistry at the C-12 position or the discovery of novel enzymatic activities capable of producing this specific configuration. For researchers in drug development, the high stereospecificity of the LTB4 receptors underscores the importance of precise molecular geometry in designing effective and specific antagonists.

References

- 1. Leukotriene B4 | C20H32O4 | CID 5280492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 12-epi Leukotriene B4 - Cayman Chemical [bioscience.co.uk]

- 3. targetmol.cn [targetmol.cn]

- 4. Generation of leukotriene B4, its all trans isomers and 5-hydroxyeicosatetraenoic acid by rat basophilic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 synthesis and metabolism by neutrophils and granule-free cytoplasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 12-epi-LTB4 Signaling Pathway and Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). While structurally similar, this compound exhibits distinct signaling properties and receptor affinities, positioning it as a molecule of significant interest in the fields of inflammation, immunology, and drug development. This technical guide provides a comprehensive overview of the this compound signaling pathway, its interaction with the high-affinity BLT1 and low-affinity BLT2 receptors, and detailed methodologies for its study. All quantitative data are presented in structured tables for clear comparison, and key pathways and experimental workflows are visualized using Graphviz diagrams.

Receptor Binding and Affinity of this compound

This compound, like its isomer LTB4, exerts its biological effects through two G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2)[1][2][3]. However, this compound demonstrates significantly reduced activity and binding affinity compared to LTB4[4].

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding of this compound and LTB4 to their cognate receptors.

| Ligand | Receptor | Cell/Tissue Type | Assay Type | Parameter | Value | Reference |

| This compound | LTB4 Receptor | Human Neutrophils | Competition Binding | IC50 | 7.5 µM | [4] |

| This compound | LTB4 Receptor | Guinea Pig Lung Membranes | Competition Binding | Ki | 4.7 µM | |

| LTB4 | BLT1 | HEK293 Cells | Saturation Binding | Kd | 1.1 nM | |

| LTB4 | BLT2 | HEK293 Cells | Saturation Binding | Kd | 22.7 nM | |

| LTB4 | LTB4 Receptor | Human PMN Plasma Membrane | Saturation Binding | Kd | 1.5 nM |

PMN: Polymorphonuclear Leukocytes

Note: this compound is described as a weak agonist for both BLT1 and BLT2, requiring approximately 10 µM for full receptor activation. Stereospecificity is crucial for high-affinity binding, with studies showing that isomers like 6-trans- and 12-epi-6-trans-LTB4 have a 3-10 fold lower ability to block [3H]LTB4 binding compared to unlabeled LTB4.

The this compound Signaling Pathway

Upon binding to BLT1 or BLT2, this compound initiates a signaling cascade that, while generally weaker, mirrors the canonical LTB4 pathway. This pathway is primarily mediated by pertussis toxin-sensitive Gi-like G-proteins and leads to downstream cellular responses.

G-Protein Coupling and Downstream Effectors

Binding of this compound to BLT receptors leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC).

Calcium Mobilization

A key event in LTB4 and this compound signaling is the mobilization of intracellular calcium ([Ca2+]). Activation of PLC by the Gβγ subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium release can be followed by an influx of extracellular calcium through store-operated calcium channels.

MAPK/ERK Pathway Activation

This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) in primary mouse keratinocytes, indicating activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. The activation of ERK is a downstream consequence of G-protein activation and can be influenced by both calcium and DAG signaling.

The following diagram illustrates the core signaling pathway initiated by this compound.

Caption: this compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for a ligand.

Objective: To quantify the binding of [3H]-LTB4 to BLT receptors in the presence or absence of unlabeled this compound.

Materials:

-

HEK293 cells transiently expressing human BLT1 or BLT2 receptors.

-

[3H]-LTB4 (radiolabeled ligand).

-

Unlabeled this compound and LTB4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation:

-

Harvest transfected HEK293 cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 100,000 x g for 60 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Reaction:

-

For saturation binding, incubate membrane preparations (50-100 µg protein) with increasing concentrations of [3H]-LTB4 (e.g., 0.1-20 nM) in a final volume of 200 µL of binding buffer.

-

For competition binding, incubate membrane preparations with a fixed concentration of [3H]-LTB4 (e.g., 1-2 nM) and increasing concentrations of unlabeled this compound or LTB4 (e.g., 10^-12 to 10^-5 M).

-

To determine non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 10 µM) to a parallel set of tubes.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [3H]-LTB4 and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC50, which can be converted to a Ki value.

-

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the ability of this compound to induce calcium mobilization in cells expressing BLT receptors.

Materials:

-

CHO or HEK293 cells stably expressing human BLT1 or BLT2 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium.

-

This compound and LTB4.

-

A fluorescence plate reader or a flow cytometer capable of kinetic readings.

Protocol:

-

Cell Preparation and Dye Loading:

-

Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Wash the cells with HBSS.

-

Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBSS for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Establish a stable baseline fluorescence reading for 1-2 minutes.

-

Add varying concentrations of this compound or LTB4 to the wells using an automated injector.

-

Record the fluorescence intensity over time (e.g., every second for 3-5 minutes). Excitation and emission wavelengths will depend on the dye used (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of the agonist.

-

Plot the peak response against the log concentration of the agonist and use non-linear regression to determine the EC50 value.

-

References

The Biological Activity of 12-epi-LTB4 in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory responses, primarily through the recruitment and activation of leukocytes.[1][2] Its biological effects are mediated by two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4] The stereochemistry of LTB4 is critical for its biological activity. 12-epi-LTB4 is a stereoisomer of LTB4, and understanding its distinct biological activities is essential for a comprehensive view of eicosanoid signaling in inflammation and for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the biological activity of this compound in inflammatory responses, with a focus on its interaction with LTB4 receptors, downstream signaling, and cellular effects.

Quantitative Analysis of this compound Bioactivity

The biological potency of this compound has been evaluated in various in vitro systems, primarily focusing on its ability to bind and activate the murine LTB4 receptors, mBLT1 and mBLT2. The following tables summarize the key quantitative data, comparing the activity of this compound with that of LTB4.

Table 1: Receptor Binding Affinity of LTB4 and its Epimers for Murine BLT Receptors

| Ligand | Receptor | IC50 (nM) |

| LTB4 | mBLT1 | 3 |

| This compound | mBLT1 | 70 |

| 6-trans-12-epi-LTB4 | mBLT1 | No inhibition |

| LTB4 | mBLT2 | 50 |

| This compound | mBLT2 | 70 |

| 6-trans-12-epi-LTB4 | mBLT2 | No inhibition |

| Data sourced from competitive binding assays using radiolabeled LTB4.[5] |

Table 2: Agonistic Activity of LTB4 and its Epimers on Murine BLT Receptors

| Ligand | Receptor | EC50 (nM) for Calcium Mobilization |

| LTB4 | mBLT1 | 20 |

| This compound | mBLT1 | 170 |

| 6-trans-12-epi-LTB4 | mBLT1 | No activation |

| LTB4 | mBLT2 | 170 |

| This compound | mBLT2 | 300 |

| 6-trans-12-epi-LTB4 | mBLT2 | No activation |

| Data represents the concentration required to elicit a half-maximal increase in intracellular calcium. |

Table 3: Chemotactic Potency of LTB4 Isomers

| Compound | Optimal Concentration for Chemotaxis | Relative Potency |

| LTB4 | 10⁻⁶ M | High |

| 6-trans-LTB4 and 6-trans-12-epi-LTB4 (Compounds I and II) | 10⁻⁵ M | ~10-fold less potent than LTB4 |

| Data from in vitro neutrophil migration assays. Note: The study cited refers to two non-enzymatically formed isomers as compounds I and II, which are likely 6-trans-LTB4 and 6-trans-12-epi-LTB4. While this provides context, direct chemotactic data for this compound was not found in the initial searches. |

Signaling Pathways of this compound

This compound elicits its biological effects by activating the BLT1 and BLT2 receptors, which are coupled to pertussis toxin-sensitive Gi-like G proteins. Activation of these receptors initiates a cascade of intracellular signaling events that are fundamental to the pro-inflammatory actions of LTB4 and its isomers.

Caption: Signaling cascade initiated by this compound binding to BLT receptors.

Upon binding of this compound, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with DAG, activates protein kinase C (PKC) and other downstream effectors, culminating in cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators. Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) in primary mouse keratinocytes, indicating the involvement of the MAPK pathway.

Experimental Protocols

The characterization of this compound's biological activity relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for BLT receptors.

Caption: Workflow for a competitive receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with mBLT1 or mBLT2) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Reaction: In a multi-well plate, incubate a fixed amount of membrane protein (e.g., 20 µg) with a constant concentration of radiolabeled LTB4 (e.g., 0.5 nM [³H]LTB4 for mBLT1, 5 nM for mBLT2) and varying concentrations of the unlabeled competitor (this compound or LTB4).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure the ability of this compound to induce intracellular calcium release.

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Methodology:

-

Cell Seeding: Seed cells expressing the receptor of interest (e.g., CHO-mBLT1 or CHO-mBLT2) into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Baseline Measurement: Measure the baseline fluorescence for a short period.

-

Compound Addition: Inject varying concentrations of the agonist (this compound or LTB4) into the wells.

-

Signal Detection: Immediately and continuously monitor the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression.

Conclusion

This compound is a biologically active stereoisomer of LTB4 that acts as a partial agonist at both BLT1 and BLT2 receptors. While it exhibits a lower affinity and potency compared to LTB4, it can still elicit significant pro-inflammatory responses, including calcium mobilization and ERK phosphorylation. The distinct activity profile of this compound highlights the stereospecificity of LTB4 receptor activation and underscores the complexity of eicosanoid-mediated signaling in inflammation. Further research into the in vivo effects of this compound and its relative contribution to inflammatory pathologies is warranted. A thorough understanding of the biological activities of LTB4 isomers is critical for the design of selective modulators of the LTB4 signaling pathway for the treatment of inflammatory diseases.

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of 12-epi-Leukotriene B4 in Modulating Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the current understanding of 12-epi-leukotriene B4 (12-epi-LTB4) and its role in modulating the function of various immune cells. While its isomer, leukotriene B4 (LTB4), is a well-characterized potent pro-inflammatory mediator, the specific functions of this compound are less defined, though it is recognized as a partial agonist at the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). This document summarizes the available quantitative data on the biological activities of this compound, details the signaling pathways it activates, and provides comprehensive experimental protocols for its study. This guide is intended to be a valuable resource for researchers and professionals in immunology and drug development investigating the nuanced roles of lipid mediators in inflammation and immunity.

Introduction to this compound and its Receptors

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant derived from arachidonic acid via the 5-lipoxygenase pathway, playing a crucial role in the initiation and amplification of inflammatory responses.[1][2] this compound is a stereoisomer of LTB4, differing in the configuration of the hydroxyl group at the 12th carbon position. While LTB4 is generated enzymatically, this compound can also be formed, and its presence suggests distinct biological activities.

The biological effects of both LTB4 and this compound are mediated through two G protein-coupled receptors (GPCRs): the high-affinity receptor BLT1 and the low-affinity receptor BLT2.

-

BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, macrophages, and subsets of lymphocytes.[3][4] It binds LTB4 with high affinity and is considered the principal receptor for mediating pro-inflammatory responses.

-

BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[3] It can also be activated by other eicosanoids.

This compound acts as a weak or partial agonist at both BLT1 and BLT2, suggesting a modulatory rather than a primary pro-inflammatory role.

Modulation of Immune Cell Function by this compound

The functional consequences of this compound engagement with its receptors on different immune cell populations are an area of active investigation. Much of our understanding is inferred from comparative studies with LTB4.

Neutrophils

Neutrophils are key players in the innate immune response, and their recruitment to sites of inflammation is tightly regulated. LTB4 is a potent chemoattractant for neutrophils. While this compound is also capable of inducing neutrophil chemotaxis, it is significantly less potent than LTB4. In vivo studies in healthy volunteers using a skin chamber technique showed that LTB4 had a chemotactic effect at 10⁻⁷ mol/l, whereas its isomers, including 12-epi-6-trans-LTB4, had no in vivo chemotactic effect at this concentration.

Eosinophils

Macrophages

Macrophages are critical for both initiating and resolving inflammation, as well as for phagocytosis and antigen presentation. LTB4 enhances macrophage phagocytosis and can stimulate the production of pro-inflammatory cytokines. The activation of BLT receptors by this compound may also modulate macrophage functions, but detailed studies quantifying these effects are limited.

Lymphocytes

LTB4 has been shown to modulate lymphocyte functions, including enhancing the production of interferon-gamma (IFN-γ) by T-helper 1 (Th1) cells and influencing B-cell immunoglobulin production. LTB4 has been shown to enhance IFN-γ production by T4+ T cells and inhibit its production by T8+ T cells, suggesting a regulatory role in immune responses. Given its interaction with BLT receptors expressed on lymphocytes, this compound could potentially have similar, albeit weaker, immunomodulatory effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound and LTB4 on their receptors and subsequent cellular responses. This data is primarily derived from studies on recombinant cell lines, and data on primary human immune cells for this compound is limited.

Table 1: Receptor Binding and Activation

| Ligand | Receptor | Cell Type | Assay | Parameter | Value | Reference(s) |

| This compound | mBLT1 | CHO | Calcium Mobilization | EC₅₀ | 170 nM | |

| LTB4 | mBLT1 | CHO | Calcium Mobilization | EC₅₀ | 20 nM | |

| This compound | mBLT2 | CHO | Calcium Mobilization | EC₅₀ | 300 nM | |

| LTB4 | mBLT2 | CHO | Calcium Mobilization | EC₅₀ | 170 nM | |

| LTB4 | BLT1 | Human Neutrophils | Calcium Mobilization | ED₅₀ | 0.5 nM |

Table 2: Functional Responses of Immune Cells

| Ligand | Cell Type | Response | Parameter | Value | Reference(s) |

| 12-epi-6-trans-LTB4 | Human Leukocytes | Chemotaxis (in vivo) | Activity at 10⁻⁷ M | No significant effect | |

| LTB4 | Human Leukocytes | Chemotaxis (in vivo) | Effective Concentration | 10⁻⁷ M | |

| LTB4 | Human Neutrophils | Chemotaxis | Optimal Concentration | 10⁻⁶ M | |

| LTB4 Isomers (unspecified) | Human Neutrophils | Chemotaxis | Optimal Concentration | 10⁻⁵ M | |

| LTB4 | Mouse Macrophages | Phagocytosis (S. typhimurium) | Enhancement | 2.3x control | |

| LTB4 | Mouse Macrophages | Phagocytosis (P. aeruginosa) | Enhancement | 1.8x control | |

| LTB4 | Human T-cells | IFN-γ Production | Effect | Enhancement |

Signaling Pathways of this compound

Upon binding of this compound to BLT1 and BLT2, a cascade of intracellular signaling events is initiated. These pathways are largely shared with LTB4 and involve the activation of heterotrimeric G proteins, leading to downstream effector activation.

BLT1 Signaling: BLT1 primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of Gαi also leads to the dissociation of the Gβγ subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and downstream pathways involved in cell survival and proliferation. Furthermore, BLT1 activation leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK) and p38 MAPK, which regulate gene expression and cellular responses.

BLT2 Signaling: The signaling pathways downstream of BLT2 are less well-characterized but are also thought to involve G protein coupling and activation of MAPK pathways.

Below are Graphviz diagrams illustrating these signaling cascades.

BLT1 Signaling Pathway.

BLT2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on immune cell function.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to BLT1 and BLT2 receptors.

Principle: A radiolabeled ligand (e.g., [³H]LTB4) competes with unlabeled this compound for binding to receptors expressed on cell membranes. The amount of bound radioactivity is measured to determine the inhibitory concentration 50% (IC₅₀) of this compound, from which the binding affinity (Ki) can be calculated.

Methodology:

-

Cell Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO cells stably transfected with BLT1 or BLT2).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

In a multi-well plate, add a constant concentration of radiolabeled LTB4.

-

Add increasing concentrations of unlabeled this compound (or LTB4 for a standard curve).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a key second messenger in GPCR signaling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with this compound, the binding to BLT receptors triggers the release of intracellular calcium, leading to an increase in fluorescence that can be measured in real-time.

Methodology:

-

Cell Preparation:

-

Use primary immune cells (e.g., neutrophils) or cell lines expressing BLT receptors.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Incubate to allow for de-esterification of the dye within the cells.

-

Wash the cells to remove extracellular dye.

-

-

Measurement:

-

Place the cell suspension in a fluorometer or a plate reader with fluorescence detection capabilities.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the dose-response curve.

-

Calcium Mobilization Assay Workflow.

Chemotaxis (Migration) Assay

This assay quantifies the directed migration of immune cells in response to a concentration gradient of this compound.

Principle: A Boyden chamber or a similar migration device is used, which consists of two compartments separated by a microporous membrane. Immune cells are placed in the upper compartment, and a solution containing this compound is placed in the lower compartment, creating a chemotactic gradient. The number of cells that migrate through the membrane to the lower compartment is quantified.

Methodology:

-

Cell Preparation:

-

Isolate primary immune cells (e.g., neutrophils) from whole blood.

-

Resuspend the cells in a suitable assay medium.

-

-

Assay Setup:

-

Place the chemotaxis chamber inserts (with the microporous membrane) into a multi-well plate.

-

Add the chemoattractant solution (this compound at various concentrations) to the lower wells.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours for neutrophils).

-

-

Quantification of Migrated Cells:

-

Remove the inserts.

-

The migrated cells in the lower well can be counted directly using a microscope and hemocytometer, or by using a fluorescent dye and a plate reader.

-

Alternatively, the non-migrated cells on the top of the membrane can be wiped off, and the migrated cells on the underside of the membrane can be stained and counted.

-

-

Data Analysis:

-

Plot the number of migrated cells against the concentration of this compound.

-

Determine the optimal chemotactic concentration and the EC₅₀ value if a full dose-response curve is generated.

-

Chemotaxis Assay Workflow.

ERK Phosphorylation Assay

This assay determines the activation of the ERK MAPK pathway in response to this compound.

Principle: Upon stimulation with this compound, intracellular signaling cascades lead to the phosphorylation of ERK. The amount of phosphorylated ERK (p-ERK) is then quantified, typically by Western blotting or ELISA, as a measure of pathway activation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture immune cells (e.g., macrophages or a relevant cell line) to an appropriate density.

-

Starve the cells of serum for a few hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of this compound for different time points.

-

-

Cell Lysis:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

Detection of p-ERK:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK and total ERK (as a loading control).

-

ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.

-

-

Data Analysis:

-

Quantify the band intensity (Western blot) or absorbance (ELISA).

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels against the concentration or time of stimulation.

-

ERK Phosphorylation Assay Workflow.

Conclusion

This compound is an intriguing lipid mediator that acts as a partial agonist at the LTB4 receptors, BLT1 and BLT2. While its pro-inflammatory activities are demonstrably weaker than its isomer, LTB4, its presence in biological systems suggests a potential role in fine-tuning immune responses. The available data indicate that this compound can induce calcium mobilization and may play a role in immune cell migration, albeit with lower potency than LTB4.

Further research is needed to fully elucidate the specific functions of this compound in different immune cell types and in the context of various inflammatory diseases. A more comprehensive understanding of its quantitative effects on neutrophil degranulation, macrophage cytokine production, and lymphocyte activation will be crucial. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at unraveling the nuanced immunomodulatory role of this compound. Such investigations may reveal novel therapeutic targets for the modulation of inflammatory and immune disorders.

References

- 1. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative contribution of leukotriene B4 to the neutrophil chemotactic activity produced by the resident human alveolar macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phagocytosis and bactericidal action of mouse peritoneal macrophages treated with leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

The "Unnatural" Isomer: A Technical Guide to the Discovery and History of 12-epi-Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid, is a cornerstone of the inflammatory response, renowned for its powerful chemoattractant properties that orchestrate the recruitment of leukocytes to sites of injury and infection. The biosynthesis of LTB4 is a highly stereospecific process, primarily yielding the 5(S),12(R)-dihydroxy stereoisomer. However, the world of leukotriene stereoisomers is more complex than this single, dominant form. Among these isomers is 12-epi-leukotriene B4 (12-epi-LTB4), the 5(S),12(S)-dihydroxy counterpart. While structurally similar to LTB4, this "unnatural" epimer exhibits significantly attenuated biological activity, making its study crucial for a comprehensive understanding of leukotriene signaling and for the development of specific therapeutic interventions targeting the LTB4 pathway. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader investigation of leukotriene metabolism and stereochemistry in the early 1980s. The pioneering work of Dr. William S. Powell and his colleagues was instrumental in elucidating the complex array of LTB4 isomers produced by leukocytes. While not the primary product, the identification of this compound and its related isomers, such as 6-trans-12-epi-LTB4, emerged from meticulous analyses of the products of arachidonic acid metabolism in polymorphonuclear leukocytes (PMNLs).

Initial studies focused on the non-enzymatic hydrolysis of the unstable intermediate, leukotriene A4 (LTA4). This process was found to generate a mixture of LTB4 isomers. Notably, the non-enzymatic hydrolysis products are predominantly a 50:50 mixture of C-12 epimers with a trans geometry at the C-6 double bond, leading to the formation of 6-trans-LTB4 and 6-trans-12-epi-LTB4[1]. In contrast, the enzymatic hydrolysis of LTA4 by LTA4 hydrolase is highly stereospecific, yielding almost exclusively the 12(R)-alcohol, LTB4[1]. This key difference in formation pathways highlighted that this compound itself is not a significant product of either the primary enzymatic or non-enzymatic hydrolysis of LTA4, leading to its designation as an "unnatural" isomer in this context[1][2].

Further investigations by Powell's group in the late 1980s and early 1990s delved into the metabolism of LTB4 and its isomers, revealing novel reductase pathways in human PMNLs. These studies demonstrated that 6-trans-LTB4 and 12-epi-6-trans-LTB4 are metabolized to dihydro products[2]. These seminal works provided the foundational knowledge for the identification and characterization of the various LTB4 stereoisomers, including this compound.

Biosynthesis and Formation

The formation of this compound is not a primary biosynthetic event. Instead, its presence is generally attributed to secondary processes or specific, less common enzymatic activities.

As illustrated, the primary enzymatic pathway leads to LTB4. Non-enzymatic hydrolysis of LTA4 yields the 6-trans isomers. The formation of this compound is not a major product of these primary routes.

Biological Activity and Receptor Interaction

A defining characteristic of this compound is its significantly reduced biological potency compared to LTB4. This is a direct consequence of its altered stereochemistry at the C-12 position, which affects its binding affinity for the LTB4 receptors, BLT1 and BLT2.

Receptor Binding and Agonist Activity:

This compound is a weak partial agonist at both the high-affinity BLT1 and low-affinity BLT2 receptors. Full activation of these receptors by this compound requires concentrations in the high micromolar range, in stark contrast to the nanomolar concentrations at which LTB4 is effective.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | Human Neutrophil LTB4 Receptor | IC50 | 7.5 µM | |

| This compound | Guinea Pig Lung Membranes | Ki | 4.7 µM | |

| LTB4 | BLT1 | pKd | 9.2 | |

| LTB4 | BLT2 | pKd | 7.2 |

Functional Consequences:

The weak receptor agonism of this compound translates to a dramatically lower potency in inducing neutrophil functions.

-

Chemotaxis: While LTB4 is a potent chemoattractant for neutrophils with peak activity in the nanomolar range, this compound exhibits significantly weaker chemotactic activity, requiring much higher concentrations to elicit a response.

-

Aggregation: this compound has been shown to have no significant effect on neutrophil aggregation, a response readily induced by LTB4.

-

Calcium Mobilization: LTB4 triggers a rapid increase in intracellular calcium in neutrophils, a key signaling event for their activation. This compound is much less effective at inducing calcium mobilization.

-

ERK Phosphorylation: As a downstream signaling event of BLT receptor activation, ERK phosphorylation is robustly induced by LTB4. This compound can induce ERK phosphorylation, but only at significantly higher concentrations, consistent with its weak agonist activity.

Signaling Pathway

The signaling cascade initiated by LTB4 binding to its G protein-coupled receptors, BLT1 and BLT2, is well-characterized. It primarily involves the activation of Gi and Gq proteins, leading to downstream effects such as calcium mobilization and activation of the MAPK/ERK pathway. Given that this compound is a weak agonist at these receptors, it is presumed to activate the same signaling pathways, albeit with much lower efficiency.

Experimental Protocols

The characterization of this compound has relied on a suite of analytical and biological techniques. Below are detailed methodologies for key experiments.

1. Isolation and Identification of LTB4 Isomers

-

Experimental Workflow:

-

Methodology:

-

Cell Stimulation: Human polymorphonuclear leukocytes (PMNLs) are incubated with arachidonic acid in the presence of a calcium ionophore (e.g., A23187) to stimulate the 5-lipoxygenase pathway.

-

Extraction: The incubation is terminated, and the lipids are extracted using an organic solvent system, such as ethyl acetate, after acidification of the aqueous phase.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extracted lipids are separated on a C18 column using a mobile phase gradient, typically a mixture of methanol, water, and acetic acid. The elution of compounds is monitored by UV absorbance at 270 nm, characteristic of the conjugated triene chromophore of LTB4 isomers.

-

Structural Elucidation:

-

UV Spectroscopy: The collected fractions are analyzed for their UV absorbance spectrum to confirm the presence of the conjugated triene system.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The samples are derivatized (e.g., trimethylsilyl ethers of the methyl esters) and analyzed by GC-MS. The fragmentation pattern of the derivatized molecule provides information about its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, purified isomers can be analyzed by ¹H NMR to determine the stereochemistry of the double bonds and hydroxyl groups.

-

-

2. Neutrophil Chemotaxis Assay

-

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Boyden Chamber Assay: A multi-well chamber is used, with an upper and lower compartment separated by a microporous filter.

-

Loading: The lower wells are filled with different concentrations of the chemoattractant (e.g., this compound or LTB4 as a positive control) in a buffer solution. The upper wells are loaded with the isolated neutrophils.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow the neutrophils to migrate through the filter towards the chemoattractant.

-

Quantification: The filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope.

-

3. Calcium Mobilization Assay

-

Methodology:

-

Cell Loading: Isolated neutrophils are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Fluorimetry: The dye-loaded cells are placed in a fluorometer cuvette or a multi-well plate.

-

Stimulation: A baseline fluorescence is recorded, and then the cells are stimulated with the agonist (e.g., this compound).

-

Measurement: The change in fluorescence intensity is monitored over time. For Fura-2, the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is used to calculate the intracellular calcium concentration. For Fluo-4, the increase in fluorescence at a single wavelength is measured.

-

4. ERK Phosphorylation Assay

-

Methodology:

-

Cell Stimulation: Isolated neutrophils or other relevant cell types are stimulated with different concentrations of this compound for various time points.

-

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. The signal is detected using a chemiluminescent substrate. The membrane can then be stripped and re-probed with an antibody for total ERK to normalize for protein loading.

-

Conclusion

12-epi-leukotriene B4, the 5(S),12(S)-dihydroxy stereoisomer of LTB4, represents a fascinating aspect of leukotriene biology. While not a major product of the primary LTA4 metabolic pathways, its study has been crucial for understanding the strict stereochemical requirements for potent biological activity at the LTB4 receptors. Its significantly attenuated agonist activity at BLT1 and BLT2 receptors underscores the importance of the 12(R)-hydroxyl configuration for high-affinity binding and robust downstream signaling. For researchers and drug development professionals, the weak biological profile of this compound serves as a critical negative control in LTB4-related studies and reinforces the rationale for developing highly specific antagonists that can discriminate between different leukotriene isomers and their respective receptors. A thorough understanding of the subtle structural and functional differences among these lipid mediators is paramount for the successful development of targeted anti-inflammatory therapies.

References

- 1. Metabolism of 6-trans isomers of leukotriene B4 to dihydro products by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

12-epi-Leukotriene B4: A Technical Guide to its Natural Occurrence and Physiological Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). While LTB4 has been extensively studied for its role in a myriad of inflammatory diseases, this compound remains a comparatively enigmatic molecule. This technical guide synthesizes the current understanding of the natural occurrence, physiological levels, and biological activity of this compound. A critical finding is the conspicuous absence of quantitative data for endogenous levels of this compound in human biological matrices, suggesting that its physiological concentrations are likely negligible or below the detection limits of current analytical methodologies. Nevertheless, its potential for formation and its weak agonistic activity at LTB4 receptors warrant consideration in the context of LTB4-mediated signaling and the development of therapeutics targeting this pathway.

Natural Occurrence and Physiological Levels

Current scientific literature lacks definitive quantitative data on the physiological levels of this compound in human tissues and biofluids. It is often referred to as the "unnatural" 12(S) epimer of LTB4 and is not considered a significant product of the enzymatic or non-enzymatic hydrolysis of its precursor, Leukotriene A4 (LTA4), under normal physiological conditions.

In contrast, the physiological and pathophysiological concentrations of its well-studied isomer, LTB4, have been documented in various biological samples. The instability of LTB4 in plasma, which can lead to the formation of stereoisomers, has been noted, although the specific quantification of this compound as a resulting isomer has not been reported[1]. In a murine model where the LTA4 hydrolase enzyme was knocked out, the breakdown of LTA4 led to the formation of 6-trans-12-epi-LTB4, a different isomer, suggesting that under specific enzymatic deficiencies, alternative isomers can be generated. Furthermore, a metabolite identified as 10,11-dihydro-12-epi-LTB4 has been observed in porcine polymorphonuclear leukocytes, indicating that metabolic pathways can produce 12-epi configurations[2].

The table below summarizes the current state of knowledge regarding the physiological levels of this compound in comparison to the reported levels of LTB4.

| Analyte | Biological Matrix | Condition | Reported Concentration | Reference |

| This compound | Human Plasma, Serum, Neutrophils, Inflammatory Exudates | Healthy / Inflammatory | No quantitative data available in the reviewed literature. | N/A |

| LTB4 | Human Plasma | Healthy | 33.85 ± 33.91 pg/mL | [3] |